molecular formula C24H35N3O8S2 B1681182 Sulcardine sulfate CAS No. 343935-61-5

Sulcardine sulfate

Cat. No.: B1681182
CAS No.: 343935-61-5
M. Wt: 557.7 g/mol
InChI Key: BQCSIJGCWZAHPG-UHFFFAOYSA-N
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Description

Sulcardine sulfate is a novel antiarrhythmic agent known for its multi-ion channel blocking properties. It has shown efficacy in treating both atrial and ventricular arrhythmias, making it a promising candidate for preventing sudden cardiac death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulcardine sulfate can be synthesized through a series of chemical reactions involving the sulfonation of specific aromatic compounds. The process typically involves the following steps:

    Sulfonation: The introduction of a sulfonic acid group into an aromatic compound.

    Amidation: The reaction of the sulfonic acid derivative with an amine to form a sulfonamide.

    Purification: The final product is purified through crystallization or other separation techniques.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Sulcardine sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenated compounds and nucleophiles under basic or acidic conditions.

Major Products:

Scientific Research Applications

Sulcardine sulfate has a wide range of scientific research applications:

Mechanism of Action

Sulcardine sulfate exerts its effects by blocking multiple ion channels, including sodium, potassium, and calcium channels. This multi-ion channel blocking action stabilizes cardiac cell membranes and prevents abnormal ion flows that can lead to arrhythmias. The compound primarily targets the INa-L ion channel, slightly prolonging the action potential duration without causing excessive prolongation .

Comparison with Similar Compounds

Sulcardine sulfate is unique due to its multi-ion channel blocking properties. Similar compounds include:

    Amiodarone: A well-known antiarrhythmic agent with similar multi-ion channel blocking effects.

    Ranolazine: Another compound that blocks multiple ion channels but with different pharmacokinetic properties.

    Dronedarone: A derivative of amiodarone with fewer side effects but similar efficacy.

Uniqueness: this compound’s ability to block multiple ion channels with modest accumulation upon repeated dosing sets it apart from other antiarrhythmic agents .

Properties

CAS No.

343935-61-5

Molecular Formula

C24H35N3O8S2

Molecular Weight

557.7 g/mol

IUPAC Name

N-[[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]methyl]-4-methoxybenzenesulfonamide;sulfuric acid

InChI

InChI=1S/C24H33N3O4S.H2O4S/c1-31-22-6-8-23(9-7-22)32(29,30)25-16-19-14-20(17-26-10-2-3-11-26)24(28)21(15-19)18-27-12-4-5-13-27;1-5(2,3)4/h6-9,14-15,25,28H,2-5,10-13,16-18H2,1H3;(H2,1,2,3,4)

InChI Key

BQCSIJGCWZAHPG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C(=C2)CN3CCCC3)O)CN4CCCC4.OS(=O)(=O)O

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C(=C2)CN3CCCC3)O)CN4CCCC4.OS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

B-87823;  HBI-3000;  B87823;  HBI3000;  B 87823;  HBI 3000

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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